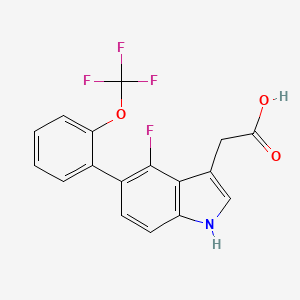
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a trifluoromethoxy-substituted ketone. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Fluoroindole: A fluorinated indole derivative with different biological activities.
Trifluoromethoxybenzene: A simpler compound with the trifluoromethoxy group but lacking the indole ring.
Uniqueness
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is unique due to the combination of the indole ring, fluorine, and trifluoromethoxy groups. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for research and development in various fields .
Propiedades
Fórmula molecular |
C17H11F4NO3 |
|---|---|
Peso molecular |
353.27 g/mol |
Nombre IUPAC |
2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H11F4NO3/c18-16-11(10-3-1-2-4-13(10)25-17(19,20)21)5-6-12-15(16)9(8-22-12)7-14(23)24/h1-6,8,22H,7H2,(H,23,24) |
Clave InChI |
FSCPDTYQJHLGJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC(=O)O)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


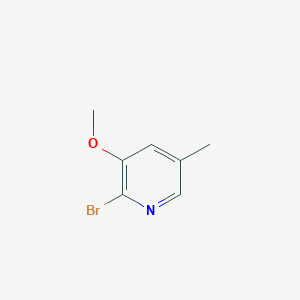
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
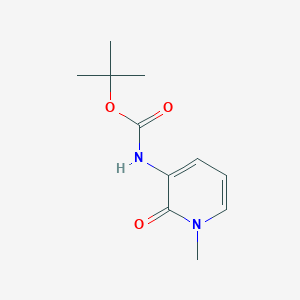
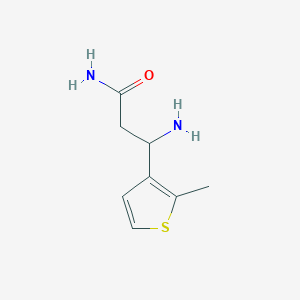
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
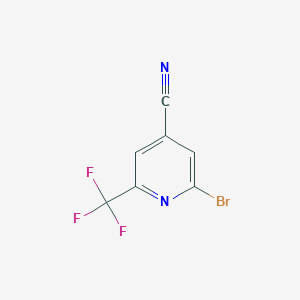
![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
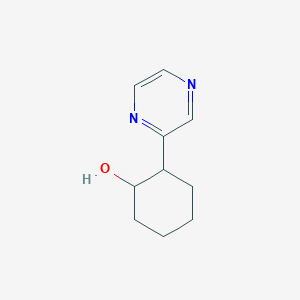
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
